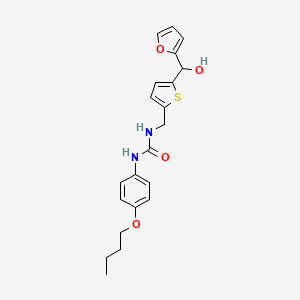
1-(4-Butoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Butoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea is a complex organic compound that features a unique combination of functional groups, including a butoxyphenyl group, a furan ring, and a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Butoxyphenyl Intermediate: The initial step involves the alkylation of 4-hydroxyphenyl with butyl bromide in the presence of a base such as potassium carbonate to form 4-butoxyphenyl.
Synthesis of the Furan-2-yl(hydroxy)methyl Intermediate: This step involves the reaction of furfural with a thiophene derivative under acidic conditions to form the furan-2-yl(hydroxy)methyl intermediate.
Coupling Reaction: The final step involves the coupling of the 4-butoxyphenyl intermediate with the furan-2-yl(hydroxy)methyl intermediate in the presence of a coupling agent such as carbodiimide to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Butoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea undergoes various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can undergo oxidation reactions to form corresponding oxides.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the furan and thiophene rings.
Reduction: Alcohols or amines derived from the reduction of the urea group.
Substitution: Substituted aromatic derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
1-(4-Butoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.
Materials Science: Application in the development of organic semiconductors and conductive polymers.
Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 1-(4-Butoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and thiophene rings may interact with aromatic residues in the binding site, while the urea group can form hydrogen bonds with amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Methoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea: Similar structure but with a methoxy group instead of a butoxy group.
1-(4-Ethoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea: Similar structure but with an ethoxy group instead of a butoxy group.
Uniqueness
1-(4-Butoxyphenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea is unique due to the presence of the butoxy group, which can influence its lipophilicity and binding affinity to molecular targets. This can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Propriétés
IUPAC Name |
1-(4-butoxyphenyl)-3-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-2-3-12-26-16-8-6-15(7-9-16)23-21(25)22-14-17-10-11-19(28-17)20(24)18-5-4-13-27-18/h4-11,13,20,24H,2-3,12,14H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJGIMNYYWBSAKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














